1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole
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Overview
Description
1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a methyl group at position 1 and a vinyl-substituted phenyl group at position 4, making it a unique derivative of pyrazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 4-vinylbenzaldehyde with hydrazine hydrate to form 4-vinylphenylhydrazine. This intermediate is then reacted with 1-methyl-3-oxobutan-1-one under acidic conditions to yield the desired pyrazole compound. The reaction typically requires refluxing in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(4-formylphenyl)-1-methyl-1H-pyrazole or 4-(4-carboxyphenyl)-1-methyl-1H-pyrazole.
Reduction: 1-Methyl-4-(4-ethyl-phenyl)-1H-pyrazole.
Substitution: 4-(4-nitrophenyl)-1-methyl-1H-pyrazole, 4-(4-sulfonylphenyl)-1-methyl-1H-pyrazole, and 4-(4-halophenyl)-1-methyl-1H-pyrazole.
Scientific Research Applications
1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The vinyl group may also participate in covalent bonding with biological macromolecules, enhancing its bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1H-pyrazole: Lacks the vinyl group, making it less reactive in certain chemical reactions.
4-(4-Vinyl-phenyl)-1H-pyrazole: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
1-Methyl-3-(4-vinyl-phenyl)-1H-pyrazole: The vinyl group is positioned differently, potentially altering its reactivity and applications.
Uniqueness
1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole is unique due to the presence of both a methyl group and a vinyl-substituted phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-ethenylphenyl)-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-3-10-4-6-11(7-5-10)12-8-13-14(2)9-12/h3-9H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTLMJIMYVTPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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